molecular formula C10H10O5 B1654508 (3-Acetyl-4-hydroxyphenoxy)acetic acid CAS No. 23866-92-4

(3-Acetyl-4-hydroxyphenoxy)acetic acid

Cat. No.: B1654508
CAS No.: 23866-92-4
M. Wt: 210.18
InChI Key: CHADEJDMNFQAJI-UHFFFAOYSA-N
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Description

(3-Acetyl-4-hydroxyphenoxy)acetic acid is a phenolic acetic acid derivative characterized by a hydroxyl group at the 4-position, an acetyl group at the 3-position of the phenyl ring, and an acetic acid side chain via an ether linkage. Phenolic acetic acids are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their bioactive properties and synthetic versatility .

Properties

CAS No.

23866-92-4

Molecular Formula

C10H10O5

Molecular Weight

210.18

IUPAC Name

2-(3-acetyl-4-hydroxyphenoxy)acetic acid

InChI

InChI=1S/C10H10O5/c1-6(11)8-4-7(2-3-9(8)12)15-5-10(13)14/h2-4,12H,5H2,1H3,(H,13,14)

InChI Key

CHADEJDMNFQAJI-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C=CC(=C1)OCC(=O)O)O

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OCC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s key structural features—substituent groups (hydroxyl, acetyl, methoxy, etc.) and the acetic acid chain—dictate its physicochemical and biological properties. Below is a comparison with structurally related compounds:

Substituent Group Variations
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Properties References
(3-Acetyl-4-hydroxyphenoxy)acetic acid Acetyl (3), Hydroxyl (4), Acetic acid (ether) C₁₀H₁₀O₆ 226.18 Not provided Hypothesized: Drug intermediates, antioxidants N/A
2-(4-Hydroxy-3-methoxyphenyl)acetic acid Methoxy (3), Hydroxyl (4), Acetic acid C₉H₁₀O₄ 182.17 306-08-1 Laboratory research, synthetic intermediates
4-Hydroxyphenylacetic acid Hydroxyl (4), Acetic acid C₈H₈O₃ 152.15 156-38-7 Pharmacological research, food additives
2-(4-Ethoxy-3-hydroxyphenyl)acetic acid Ethoxy (4), Hydroxyl (3), Acetic acid C₁₀H₁₂O₄ 196.20 26691-28-1 Potential: Solubility studies, agrochemicals
Caffeic acid (3,4-Dihydroxycinnamic acid) Hydroxyl (3,4), Propenoic acid C₉H₈O₄ 180.16 331-39-5 Antioxidants, anti-inflammatory agents

Key Observations :

  • Ethoxy groups (e.g., 4-Ethoxy-3-hydroxyphenylacetic acid) increase steric bulk, reducing solubility in aqueous media .
  • Acetic Acid vs. Propenoic Acid: Caffeic acid’s propenoic acid chain allows π-conjugation, enhancing antioxidant activity via radical stabilization, a feature absent in acetic acid derivatives .

Physicochemical Properties

Solubility and Stability
  • Hydrophilicity : Hydroxyl and methoxy groups improve water solubility (e.g., 2-(4-Hydroxy-3-methoxyphenyl)acetic acid is soluble in polar solvents) . The acetyl group may reduce solubility but enhance stability against oxidation .
  • Thermal Stability : Acetylated derivatives generally exhibit higher thermal stability than hydroxylated analogs due to reduced hydrogen bonding .
Acidity
  • The acetic acid side chain confers a pKa ~2.5–3.0, making these compounds weakly acidic. Substituents influence acidity: electron-withdrawing groups (e.g., acetyl) lower pKa, while electron-donating groups (e.g., methoxy) raise it .

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